1-(4-isocyanatophenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-(4-isocyanatophenyl)pyrazole |
InChI |
InChI=1S/C10H7N3O/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H |
InChI Key |
HZTDFFMSOZFQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isocyanatophenyl)-1H-pyrazole typically involves the reaction of 4-aminophenylpyrazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{4-Aminophenylpyrazole} + \text{Phosgene} \rightarrow \text{1-(4-Isocyanatophenyl)-1H-pyrazole} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 1-(4-isocyanatophenyl)-1H-pyrazole can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isocyanatophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the production of polyurethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
1-(4-Isocyanatophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polyurethanes, which are used in various industrial applications such as foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-(4-isocyanatophenyl)-1H-pyrazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-isocyanatophenyl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, spectral properties, and applications.
Substituent Effects on Reactivity and Electronic Properties
Spectral Data Comparison
- IR Spectroscopy: 1-(4-Isocyanatophenyl)-1H-pyrazole exhibits a characteristic NCO stretch at ~2270 cm⁻¹, absent in non-isocyanate analogs . Methoxy-substituted derivatives (e.g., 1-(4-methoxyphenyl)-1H-pyrazole) show C-O stretches at ~1250 cm⁻¹ .
- ¹H NMR :
- Mass Spectrometry :
- Molecular ion peaks for isocyanate derivatives (e.g., m/z = 213 for 1-(4-isocyanatophenyl)-1H-pyrazole) align with their molecular weights , while brominated analogs (e.g., m/z = 385 for 1-(4-bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole) exhibit isotopic patterns due to bromine .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-isocyanatophenyl)-1H-pyrazole, and how can purification challenges be addressed?
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-aminophenyl precursors. A common route involves reacting 4-nitrophenylpyrazole with phosgene or its equivalents to introduce the isocyanate group. Purification is challenging due to its oily nature (boiling point: 324.8°C at 760 mmHg). Methods include fractional distillation under reduced pressure or silica gel chromatography using ethyl acetate/hexane gradients. Monitoring via TLC (Rf ~0.5 in 1:1 EA/Hex) ensures purity .
| Key Physical Properties |
|---|
| Molecular Weight: 213.24 g/mol |
| Density: 1.15 g/cm³ |
| Boiling Point: 324.8°C |
| Storage: -10°C (to prevent degradation) |
Q. Which spectroscopic techniques are most effective for characterizing 1-(4-isocyanatophenyl)-1H-pyrazole?
Structural confirmation requires a combination of:
- NMR : H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and the isocyanate carbon (δ ~120 ppm).
- IR : A sharp peak at ~2250 cm confirms the N=C=O stretch.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 213.24 (M) and fragmentation patterns matching the pyrazole-isocyanate structure. X-ray crystallography is less common due to the compound’s oily state but may be attempted with cryogenic techniques .
Advanced Research Questions
Q. How does the reactivity of the isocyanate group in 1-(4-isocyanatophenyl)-1H-pyrazole compare to other aryl isocyanates in nucleophilic additions?
The electron-withdrawing pyrazole ring enhances the electrophilicity of the isocyanate group, accelerating reactions with amines, alcohols, or thiols. For example, urea derivatives form rapidly with aliphatic amines (e.g., benzylamine) in dichloromethane at 0–25°C. Kinetic studies using C NMR show a 2–3× faster reaction rate compared to phenyl isocyanate. Reaction progress is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What computational approaches are suitable for modeling the electronic properties of 1-(4-isocyanatophenyl)-1H-pyrazole?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict the compound’s HOMO-LUMO gap (~4.1 eV), indicating moderate reactivity. Molecular docking studies using AutoDock Vina reveal potential interactions with biological targets (e.g., kinases) via hydrogen bonding between the isocyanate group and active-site residues. The InChIKey UMLKVWYKGPVEGG-UHFFFAOYSA-N (PubChem CID: 24229759) facilitates database integration for virtual screening .
Q. How can contradictory thermal stability data from thermogravimetric analysis (TGA) be resolved?
Discrepancies in decomposition temperatures (e.g., 250°C vs. 300°C) may arise from impurities or experimental conditions. Recommendations:
- Perform TGA under inert gas (N₂ or Ar) at a heating rate of 10°C/min.
- Couple with Differential Scanning Calorimetry (DSC) to detect phase transitions.
- Validate purity via elemental analysis (C, H, N) and compare with theoretical values (C: 67.60%, H: 5.15%, N: 19.71%) .
Q. What strategies are effective for studying the biological activity of 1-(4-isocyanatophenyl)-1H-pyrazole derivatives?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ assays.
- SAR studies : Modify the pyrazole substituents (e.g., methyl groups at positions 3 and 5) to assess impact on IC₅₀ values.
- Metabolic stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation. Related pyrazole derivatives show antimicrobial activity (MIC ~10 µM against S. aureus), suggesting potential for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
